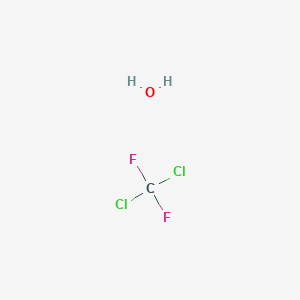
Freon-12 hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Freon-12 hydrate is typically synthesized under controlled temperature and pressure conditions. The formation of this hydrate involves the interaction of dichlorodifluoromethane gas with water at low temperatures and high pressures. The process can be represented by the following reaction:
CCl2F2+H2O→CCl2F2⋅H2O
The reaction conditions for the formation of this compound generally involve temperatures below 273 K and pressures above 0.1 MPa . The exact conditions can vary depending on the desired properties of the hydrate.
Industrial Production Methods
Industrial production of this compound involves the use of specialized equipment to maintain the necessary temperature and pressure conditions. The process typically includes the following steps:
Gas Saturation: Water is saturated with dichlorodifluoromethane gas under controlled conditions.
Cooling: The saturated water is cooled to temperatures below 273 K to promote hydrate formation.
Pressurization: The system is pressurized to ensure the stability of the hydrate phase.
Chemical Reactions Analysis
Formation of Freon-12 Hydrate
Freon-12 hydrates form under controlled temperature and pressure conditions when water molecules arrange into a crystalline lattice encapsulating Freon-12 gas. This process is critical for applications like cool storage systems .
-
Reaction Equation :
CF2Cl2(g)+nH2O(l)→CF2Cl2⋅nH2O(s)Here, n represents the hydration number, typically between 5.7 and 7.4 for similar chlorofluorocarbon (CFC) hydrates .
-
Formation Conditions :
Clathrate formation is exothermic, with a latent heat of vaporization of 22 kJ/mol for Freon-12, facilitating energy storage .
Decomposition and Stability
Freon-12 hydrates dissociate upon heating or pressure reduction, releasing gas and liquid water.
-
Decomposition Reaction :
CF2Cl2⋅nH2O(s)→CF2Cl2(g)+nH2O(l) -
Critical Decomposition Temperature :
Experimental studies report decomposition at ~21°C for refrigerant-rich systems . Lower water content extends metastability, delaying dissociation . -
Kinetic Data :
Inhibition of Hydrate Formation
Methanol (CH3OH) is commonly added to Freon-12 systems to suppress hydrate formation by disrupting water’s hydrogen-bonding network :
-
Effect of Methanol :
Corrosion and Byproduct Risks
Scientific Research Applications
Freon-12 hydrate has several applications in scientific research, including:
Gas Storage and Transportation: Due to its ability to encapsulate gas molecules, this compound can be used for the storage and transportation of gases.
Thermodynamic Studies: The unique properties of this compound make it an ideal subject for studying phase equilibria and thermodynamic behavior.
Environmental Applications: Research is being conducted on the potential use of this compound for carbon dioxide sequestration and other environmental applications.
Mechanism of Action
The mechanism of action of Freon-12 hydrate involves the encapsulation of dichlorodifluoromethane molecules within a lattice of water molecules. This process is driven by the formation of hydrogen bonds between water molecules, creating a stable structure that traps the gas molecules. The stability of the hydrate is influenced by temperature and pressure conditions .
Comparison with Similar Compounds
Freon-12 hydrate can be compared with other gas hydrates, such as those formed by methane, carbon dioxide, and other freons. Some similar compounds include:
Methane Hydrate: Formed by the encapsulation of methane molecules within a water lattice. It is known for its potential as an energy resource.
Carbon Dioxide Hydrate: Formed by the encapsulation of carbon dioxide molecules. It is being studied for its potential in carbon capture and storage.
Freon-134a Hydrate: Similar to this compound but formed with tetrafluoroethane (Freon-134a).
This compound is unique due to its specific formation conditions and the properties of dichlorodifluoromethane, making it suitable for specialized applications in gas storage and environmental research.
Properties
CAS No. |
20814-57-7 |
|---|---|
Molecular Formula |
CH2Cl2F2O |
Molecular Weight |
138.93 g/mol |
IUPAC Name |
dichloro(difluoro)methane;hydrate |
InChI |
InChI=1S/CCl2F2.H2O/c2-1(3,4)5;/h;1H2 |
InChI Key |
HVZOXKBJWSAXLM-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(Cl)Cl.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















